![molecular formula C19H18N4O5 B229294 8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione, commonly known as DMPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPQ belongs to the class of quinoline derivatives and is synthesized through a multi-step process involving condensation and cyclization reactions.
Mécanisme D'action
The mechanism of action of DMPQ involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, DMPQ prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, DMPQ has also been shown to exhibit anti-inflammatory and antioxidant effects. Studies have demonstrated that DMPQ can modulate the activity of key enzymes involved in inflammation and oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPQ in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that DMPQ is relatively unstable and can degrade over time, making it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on DMPQ. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of DMPQ and its effects on different types of cancer cells. Finally, there is potential for DMPQ to be used in combination with other anti-cancer agents to enhance its therapeutic efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of DMPQ involves the condensation of 2,6-dimethyl-3-nitropyridine-4-carboxaldehyde with ethyl acetoacetate, followed by cyclization with urea under acidic conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
DMPQ has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DMPQ exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, DMPQ has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C19H18N4O5 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C19H18N4O5/c1-19(2)7-11-14(12(24)8-19)13(9-4-3-5-10(6-9)23(27)28)15-16(20-11)21-18(26)22-17(15)25/h3-6,13H,7-8H2,1-2H3,(H3,20,21,22,25,26) |
Clé InChI |
PEHWKJKBWYNUCY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)


![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
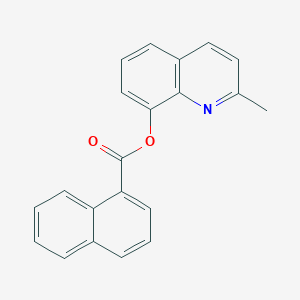
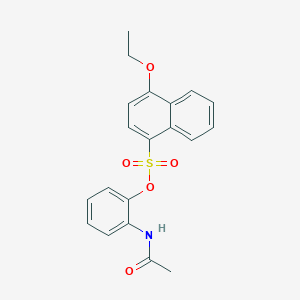
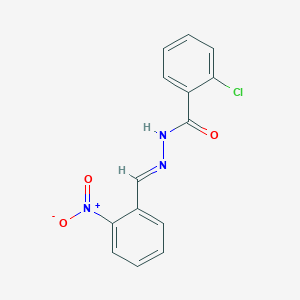

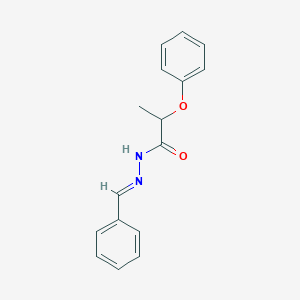
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)

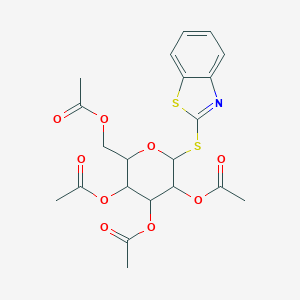
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)